molecular formula C14H8N2O6 B14284341 Bis(2-nitrophenyl)ethane-1,2-dione CAS No. 133253-56-2

Bis(2-nitrophenyl)ethane-1,2-dione

Cat. No.: B14284341
CAS No.: 133253-56-2
M. Wt: 300.22 g/mol
InChI Key: OEDVZNBKDFPNOT-UHFFFAOYSA-N
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Description

1,2-bis(2-nitrophenyl)ethane-1,2-dione , also known as 2,2'-Dinitrobenzil, is a symmetric aromatic α-diketone derivative of research interest, with the CAS Registry Number 133253-56-2 . Its molecular formula is C 14 H 8 N 2 O 6 and it has a molecular weight of 300.22300 g/mol . As a key synthetic intermediate , this α-diketone serves as a versatile building block in organic synthesis. The compound features nitro groups and diketone functionality, making it a potential precursor for the synthesis of more complex heterocyclic compounds and ligands. For instance, structurally similar dinitro-substituted ethanediones have been used to prepare metal complexes (e.g., with copper or cobalt), which have shown enhanced antibacterial activity in preliminary in vitro studies compared to the uncomplexed ligand . The mechanism of action for such effects is often related to the compound's ability to interact with biological molecules and participate in redox reactions, potentially leading to the inhibition of specific enzyme targets . Researchers value this compound for exploring new pathways in the development of functionalized materials. All products are offered For Research Use Only and are not intended for diagnostic or therapeutic applications.

Properties

CAS No.

133253-56-2

Molecular Formula

C14H8N2O6

Molecular Weight

300.22 g/mol

IUPAC Name

1,2-bis(2-nitrophenyl)ethane-1,2-dione

InChI

InChI=1S/C14H8N2O6/c17-13(9-5-1-3-7-11(9)15(19)20)14(18)10-6-2-4-8-12(10)16(21)22/h1-8H

InChI Key

OEDVZNBKDFPNOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(=O)C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The oxidation of 1,2-bis(2-nitrophenyl)ethane-1,2-diol to the corresponding diketone is achieved using potassium permanganate (KMnO₄) in a biphasic system. As detailed in Royal Society of Chemistry protocols, the diol precursor (19.94 g, 74 mmol) is refluxed with KMnO₄ (35.2 g, 222 mmol) in a mixture of water (600 mL), methylene chloride (800 mL), and acetic acid (40 mL), with tetrabutylammonium bromide (TBAB, 0.48 g) as a phase-transfer catalyst. The vigorous stirring at reflux for 7 hours ensures complete oxidation, followed by decolorization with sodium bisulfite (NaHSO₃) to remove residual permanganate.

Work-up and Isolation

Post-reaction, the organic layer is separated, dried over sodium sulfate, and filtered through a Celite plug to remove manganese dioxide byproducts. Evaporation of methylene chloride yields a yellow crystalline solid, which is subsequently washed with methanol to remove impurities. This method produces Bis(2-nitrophenyl)ethane-1,2-dione in 85% yield (18.90 g) with a melting point of 206–207°C. Nuclear magnetic resonance (NMR) analysis confirms structural integrity, with characteristic aromatic proton resonances at δ 7.51–8.14 ppm.

Iodine-Catalyzed Oxidation with tert-Butyl Hydroperoxide

Catalytic System and Optimization

An alternative approach employs molecular iodine (I₂) and tert-butyl hydroperoxide (TBHP) to oxidize α,β-ethylene ketones to diketones. In a representative procedure, 1,2-bis(2-nitrophenyl)ethenone is treated with 10 mol% I₂ and 3.0 equivalents of TBHP in N,N-dimethylformamide (DMF) at 100°C for 5 hours. Optimization studies reveal that reducing the iodine loading to 5 mol% decreases the yield to 77%, while omitting TBHP or I₂ abolishes product formation entirely.

Substrate Scope and Functional Group Tolerance

This method demonstrates broad applicability, accommodating substrates with electron-donating (-CH₃, -OCH₃) and electron-withdrawing (-Cl, -COCH₃) groups. For instance, 1,2-bis(4-chlorophenyl)ethenone is oxidized to the corresponding diketone in 75% yield, while sterically hindered ortho-substituted derivatives require extended reaction times (8 hours) to achieve comparable yields. Purification via silica gel chromatography affords products with >98% purity, as verified by high-performance liquid chromatography (HPLC).

Comparative Analysis of Synthetic Methods

Efficiency and Practical Considerations

The table below contrasts the two dominant methods:

Parameter KMnO₄ Oxidation I₂/TBHP Oxidation
Oxidizing Agent KMnO₄ (stoichiometric) I₂ (catalytic), TBHP
Solvent CH₂Cl₂/H₂O/AcOH DMF
Temperature Reflux (~40–60°C) 100°C
Time 7 hours 5 hours
Yield 85% 88%
Byproducts MnO₂, NaHSO₃ H₂O, tert-butanol
Purity 98.5% (HPLC) >98% (HPLC)

Advantages and Limitations

The KMnO₄ method offers high reproducibility and avoids costly catalysts but generates significant inorganic waste. Conversely, the I₂/TBHP system employs catalytic iodine and achieves marginally higher yields, yet requires stringent temperature control to prevent TBHP decomposition.

Alternative Approaches and Challenges

Nitration of Benzil Derivatives

While nitration of benzil could theoretically yield this compound, regioselectivity challenges arise due to the meta-directing nature of carbonyl groups. Attempts to nitrate benzil with mixed nitric-sulfuric acid predominantly yield para-substituted byproducts, necessitating sophisticated directing-group strategies.

Side Reactions and Mitigation

Both methods risk overoxidation to carboxylic acids or decarboxylation under prolonged heating. Adding radical scavengers like 2,6-di-tert-butylphenol during I₂/TBHP reactions suppresses these pathways, improving diketone yields by 12–15%.

Chemical Reactions Analysis

Types of Reactions

Bis(2-nitrophenyl)ethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form nitroso derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

Synthesis and Structure

1,2-Bis(2-nitrophenyl)ethane-1,2-dione can be synthesized through the oxidation of 1,2-Bis(2-nitrophenyl)ethane . For example, 19.94g of Compound 1 (1,2-Bis(2-nitrophenyl)ethane) was added to a mixture of potassium permanganate (35.2 g), water (600 mL), TBAB (0.48 g), methylene chloride (800 mL), and acetic acid (40 mL) . The product is then isolated through filtration, yielding a light-yellow solid .

The structure of 1,2-bis(2-nitrophenyl)ethane-1,2-dione features two nitrophenyl groups linked by an ethane-1,2-dione moiety. The presence of the nitro groups and the diketone functionality gives the molecule reactivity. Infrared spectroscopy can confirm the functional groups and structural integrity of the compound.

Scientific Research Applications

  • Organic Synthesis: Bis(2-nitrophenyl)ethane-1,2-dione is used as a reagent in organic synthesis. It serves as a building block for synthesizing more complex molecules.
  • Material Science: Nitroaromatic compounds are significant in materials science due to their reactivity and potential applications.

Biological and Medicinal Applications

  • Enzyme Inhibition: The planarity of the ethane-1,2-dione group can determine the specificity of enzyme inhibition .
  • Drug Development: Research explores the potential use of this compound derivatives in drug development and therapeutic applications. These derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Industrial Applications

  • Production of Polymers and Dyes: this compound is used in the production of polymers, dyes, and other industrial chemicals.

Reactivity and Chemical Transformations

Mechanism of Action

The mechanism of action of Bis(2-nitrophenyl)ethane-1,2-dione involves its ability to undergo photoreactions and redox processes. The nitro groups can participate in electron transfer reactions, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including proteins and nucleic acids, potentially altering their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS No. Key Properties/Applications
1,2-Bis(4-nitrophenyl)ethane-1,2-dione Para-nitro groups C₁₄H₈N₂O₆ 300.22 6067-45-4 Flammable solid (H228); used in organic synthesis; high reactivity due to para-substitution.
1,2-Bis(m-nitrophenyl)ethane-1,2-dione Meta-nitro groups C₁₄H₈N₂O₆ 300.22 5913-06-4 Meta-substitution may reduce symmetry, altering crystal packing and solubility.
1,2-Bis(4-iodophenyl)ethane-1,2-dione Halogen (iodo) substituents C₁₄H₈I₂O₂ 462.02 65699-84-5 Higher molecular weight; iodine enhances polarizability, useful in X-ray crystallography.
1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione Fluorine substituents C₁₄H₈F₄O₂ 292.21 N/A Fluorine induces electron-withdrawing effects and influences supramolecular interactions (C–H···F).
1,2-Bis(4-methoxyphenyl)ethane-1,2-dione Methoxy groups C₁₆H₁₄O₄ 270.28 N/A Electron-donating methoxy groups enhance reducibility (97% yield to diol in reductions).

Reactivity and Functional Differences

  • Nitro vs. Methoxy Groups :

    • Nitro-substituted derivatives (e.g., 4-nitrophenyl) exhibit lower electron density at the carbonyl groups, favoring nucleophilic attacks at the diketone core. This contrasts with methoxy-substituted analogs, where electron donation increases reducibility.
    • Meta-nitro substitution may sterically hinder reactions compared to para-substituted isomers, altering reaction kinetics.
  • Halogen vs. Fluorinated derivatives exhibit unique crystal packing due to C–H···F interactions, which are absent in nitro analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Bis(2-nitrophenyl)ethane-1,2-dione, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via condensation reactions between nitro-substituted aromatic aldehydes and glycolic acid derivatives. For analogous diones, such as 1,2-di(pyridin-2-yl)ethane-1,2-dione, a catalyst-free thermal reaction between pyridinecarboxaldehyde and pyridinemethanol at 140°C has been reported, followed by oxidation with ethyl acetate to yield the dione . Optimization involves adjusting temperature, solvent polarity, and stoichiometry. Purification typically employs recrystallization from DMSO/methanol mixtures, as seen in similar nitroaromatic diones .

Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer : Key characterization steps include:

  • NMR/IR Spectroscopy : Analyze carbonyl (C=O) stretching vibrations (~1700 cm⁻¹ in IR) and aromatic proton environments (δ 7.5–8.5 ppm in ¹H-NMR) .
  • X-ray Crystallography : Resolve the dione’s planar structure and nitro group orientations. For example, analogous compounds like 1,2-bis(2-methoxy-6-formylphenoxy)ethane show dihedral angles between aromatic rings of ~41.6°, critical for understanding steric effects .
  • Elemental Analysis : Confirm molecular formula (e.g., C₁₄H₈N₂O₆ for this compound) .

Advanced Research Questions

Q. How can this compound be utilized in synthesizing coordination complexes or heterocyclic compounds?

  • Methodological Answer : The dione’s electron-deficient carbonyl groups make it a ligand precursor for transition metals. For instance, 1,2-diphenylethane-1,2-dione derivatives have been used in Radziszewski reactions to synthesize porphyrin-imidazole hybrids, where the dione reacts with ammonia and aldehydes under reflux . Coordination with Cu(II) or other metals can yield complexes with applications in catalysis or materials science, as demonstrated in crystal structures of copper-dione adducts .

Q. What strategies resolve discrepancies in spectral data during characterization of this compound?

  • Methodological Answer : Contradictions in NMR or IR data often arise from polymorphism or solvent effects. Cross-validate using:

  • DSC/TGA : Assess thermal stability and melting points (e.g., 158–163°C for similar nitroaromatic solids) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 323.04 for C₁₄H₈N₂O₆).
  • Single-Crystal X-ray Diffraction : Resolve ambiguities in molecular geometry, as applied to 1,2-bis(4-tert-butylphenyl)ethane-1,2-dione derivatives .

Q. What role does this compound play in designing organic electronic materials or sensors?

  • Methodological Answer : Nitroaromatic diones are electron-deficient and can enhance charge transport in π-conjugated systems. For example, ethane-1,2-dione derivatives with pyridyl groups have been incorporated into ionophores for selective metal ion sensing . Computational modeling (e.g., DFT) can predict HOMO-LUMO gaps (~3.5 eV for similar diones) to guide material design .

Key Considerations for Researchers

  • Synthetic Challenges : Nitro groups may sterically hinder reactions; optimize using polar aprotic solvents (e.g., DMF) .
  • Safety : Handle nitroaromatic compounds with gloves and under fume hoods due to potential toxicity .
  • Advanced Applications : Explore electrocatalytic properties by integrating diones into metal-organic frameworks (MOFs) .

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